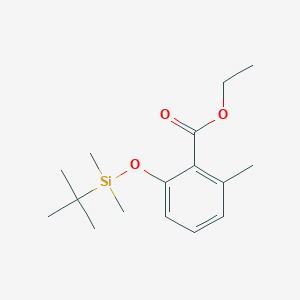

Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate

Description

Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to an ethyl ester of 6-methylbenzoic acid. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions.

Properties

Molecular Formula |

C16H26O3Si |

|---|---|

Molecular Weight |

294.46 g/mol |

IUPAC Name |

ethyl 2-[tert-butyl(dimethyl)silyl]oxy-6-methylbenzoate |

InChI |

InChI=1S/C16H26O3Si/c1-8-18-15(17)14-12(2)10-9-11-13(14)19-20(6,7)16(3,4)5/h9-11H,8H2,1-7H3 |

InChI Key |

MYCQBZALGQRBMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O[Si](C)(C)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate typically involves the protection of the hydroxyl group of 6-methylbenzoic acid with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 6-methylbenzoic acid derivatives.

Reduction: Formation of ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzyl alcohol.

Substitution: Formation of 6-methylbenzoic acid or its derivatives.

Scientific Research Applications

Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology: Utilized in the synthesis of biologically active molecules and natural products.

Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate primarily involves its role as a protecting group. The TBDMS group protects hydroxyl functionalities from unwanted reactions during synthetic processes. It can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further functionalization. The molecular targets and pathways involved are specific to the synthetic route and the desired final product .

Comparison with Similar Compounds

(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.

2-((tert-Butyldimethylsilyl)oxy)ethanol: Commonly used as a reagent in organic synthesis.

Uniqueness: Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate is unique due to its specific structure, which combines the protective properties of the TBDMS group with the reactivity of the ethyl ester. This dual functionality makes it a versatile intermediate in complex organic syntheses.

Biological Activity

Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate is a compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant studies that highlight its significance in various fields.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group. The structure can be depicted as follows:

- Molecular Formula : CHOSi

- Molecular Weight : 282.42 g/mol

The compound's aromatic structure, combined with the ester functionality, suggests potential interactions with biological macromolecules, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, leading to the release of the corresponding benzoic acid and ethanol. This hydrolysis can enhance its interaction with cellular targets, potentially affecting:

- Enzyme Activity : The released acid may interact with specific enzymes, altering their activity and thus influencing metabolic pathways.

- Cellular Processes : The compound might affect signaling pathways involved in cell proliferation, apoptosis, and differentiation due to its structural properties.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, research on related benzoates has shown effectiveness against various bacterial strains and fungi, suggesting a potential for this compound in antimicrobial applications .

Anti-cancer Potential

The compound's structural features may also confer anti-cancer properties. Analogous compounds have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression and reduced tumor growth .

Case Studies

- Study on Hydrolysis Products : A study demonstrated that hydrolysis products of similar benzoate esters showed significant cytotoxicity against cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways .

- Enzyme Inhibition : Research indicated that compounds with similar structures could inhibit specific enzymes involved in metabolic pathways, thereby showcasing potential therapeutic applications in metabolic disorders .

Research Findings

Recent findings have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Key observations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.